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Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

HIV-1 protease dimerization interface peptide inhibitor structure-activity relationship

HIV-1 protease dimerization research often suffers from inconsistent inhibitor standards. Ac-TVSFNF is the validated, sequence-defined tool compound identical to the p6* C-terminal hexapeptide. • IC50 80 µM (Schramm et al., 1993) - quantitative baseline for dimerization inhibition assays. • ≥230-fold potency gap vs. truncated/inactive analogs ensures assay specificity. • Supplied as TFA salt, ≥95% HPLC, -20°C storage. Enables reproducible structural and resistance studies.

Molecular Formula C38H50F3N7O13
Molecular Weight 869.8 g/mol
CAS No. 150626-30-5
Cat. No. B1495750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Thr-Val-Ser-Phe-Asn-Phe-OH
CAS150626-30-5
Molecular FormulaC38H50F3N7O13
Molecular Weight869.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C(C)O)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H49N7O11/c1-19(2)29(43-35(52)30(20(3)45)38-21(4)46)34(51)42-27(18-44)33(50)39-24(15-22-11-7-5-8-12-22)31(48)40-25(17-28(37)47)32(49)41-26(36(53)54)16-23-13-9-6-10-14-23/h5-14,19-20,24-27,29-30,44-45H,15-18H2,1-4H3,(H2,37,47)(H,38,46)(H,39,50)(H,40,48)(H,41,49)(H,42,51)(H,43,52)(H,53,54)/t20-,24+,25+,26+,27+,29+,30+/m1/s1
InChIKeyYCLQVTDXBUPPEK-DNONQONOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-TVSFNF: HIV-1 Protease Dimerization Inhibitor Overview


Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (single-letter code Ac-TVSFNF, CAS 150626-30-5) is a synthetic N-terminal-acetylated, C-terminal-free-acid hexapeptide with molecular formula C₃₆H₄₉N₇O₁₁ (free base MW 755.83; TFA salt MW 869.8) . The compound is supplied as the trifluoroacetate salt at ≥95% HPLC purity and requires storage at -20 °C protected from light and moisture [1]. It functions as a dimerization inhibitor of the homodimeric HIV-1 protease by targeting the conserved subunit interface, with an IC₅₀ of 80 µM determined in an in vitro enzyme activity assay [2]. Its sequence is identical to the C-terminal hexapeptide of the gag-pol frameshift protein p6*, the natural regulatory precursor that modulates protease activation during viral maturation [2].

Target Engagement HIV-1 protease dimerization interface
Mechanism Class Dissociative dimerization inhibitor
Sequence Identity Authentic p6* C-terminal hexapeptide

Why Substituting Ac-TVSFNF Fails


HIV-1 protease inhibitors fall into two mechanistically distinct classes: active-site inhibitors (e.g., ritonavir, saquinavir) that block substrate binding, and dimerization inhibitors that prevent assembly of the active homodimer [1]. Within the dimerization inhibitor class, small sequence alterations produce large potency differences. For example, truncation to the tetrapeptide Ac-TLNF-NH₂ elevates the IC₅₀ from 80 µM to >2,000 µM, while single-residue substitution of Val³→Phe or Ser³→Leu increases the IC₅₀ 5- to 6-fold [2]. C-terminal amidation ablates activity, and peptides derived from the N-terminal interface or active-site sequences are inactive against HIV-1 protease [1]. Thus, neither a generic active-site inhibitor nor an arbitrarily selected interface peptide can reproduce the specific biochemical and mechanistic properties of Ac-TVSFNF.

Active-site inhibitors cannot probe dimerization interface mechanisms; mechanism-class mismatch may invalidate assay interpretation.
Truncated or single-residue-substituted analogs exhibit significantly shifted potency and may not support consistent target engagement.
Engineered high-potency lipopeptides or cross-linked analogs cannot model natural p6*-mediated regulatory mechanisms.

Ac-TVSFNF vs. Closest Analogs: Quantitative Evidence


Potency Difference vs. Truncated Analog Ac-TLNF-NH₂

Ac-TVSFNF is markedly more potent than the truncated, C-terminally amidated tetrapeptide Ac-TLNF-NH₂ within the same experimental series. While Ac-TVSFNF achieves 50% inhibition of HIV-1 protease at 80 µM (0.08 mM), Ac-TLNF-NH₂ requires concentrations exceeding 2,000 µM (>2 mM) to reach equivalent inhibition [1]. The >25-fold potency gap demonstrates that the N-terminal Thr-Val dipeptide extension and the free C-terminal carboxylate are critical structural determinants for effective dimerization interface engagement [1].

Truncation potency loss
Head-to-head
IC₅₀ 80 µM vs. >2,000 µM (Ac-TLNF-NH₂)
>25-fold potency advantage underscores N-terminal extension and free C-terminus requirement for interface engagement.
In vitro HIV-1 protease activity assay; Schramm 1993.
HIV-1 protease dimerization interface peptide inhibitor structure-activity relationship

Potency Advantage Over Single-Residue Variants

Within the same hexapeptide framework, conservative single-residue exchanges significantly degrade inhibitory activity. Substitution of Thr-Val-Ser to Thr-Phe-Asn yields an IC₅₀ of 0.45 mM (5.6-fold loss vs. 0.08 mM for Ac-TVSFNF). The peptide Arg-Leu-Asn-Phe, which replaces the entire N-terminal tripeptide with an Arg-Leu-Asn motif, shows an IC₅₀ of 0.87 mM, representing an 11-fold potency reduction [1]. Even the pentapeptide Ac-TLNF (IC₅₀ = 1.5 mM) is 19-fold less potent. These data isolate the contribution of the Val-Ser-Phe core to inhibitory activity and demonstrate that the specific Thr-Val-Ser-Phe-Asn-Phe sequence cannot be shortened or substituted without substantial loss of function [1].

Variant potency degradation
Head-to-head
5.6- to 19-fold higher IC₅₀ for Thr-Phe-Asn-Phe, Arg-Leu-Asn-Phe, Ac-TLNF, Ser-Leu-Asn-Phe vs. Ac-TVSFNF
Specific Val-Ser-Phe core sequence required; no commercially available close analog achieves comparable inhibitory potency.
BRENDA-curated IC₅₀ series from single experimental set.
peptide inhibitor SAR HIV-1 protease interface alanine scanning

Dimerization Inhibition vs. Active-Site Mechanism

Ac-TVSFNF inhibits HIV-1 protease by a dissociative mechanism: it binds to the monomeric subunits and prevents their assembly into the active homodimer, rather than competing for the substrate-binding pocket [1]. In contrast, clinical active-site inhibitors (e.g., ritonavir, saquinavir, indinavir) bind the catalytic site of the pre-formed dimer with IC₅₀ values in the low nanomolar range (typically <1–50 nM) [2]. Critically, Schramm et al. demonstrated that peptides derived from the active-site sequence of HIV-1 protease are completely inactive, confirming that Ac-TVSFNF acts exclusively through dimerization disruption [1]. Dimerization inhibitors have been shown to retain activity against active-site drug-resistant protease mutants, because the dimerization interface is highly conserved and relatively free of resistance mutations [3].

Mechanism class distinction
Class-level inference
Dissociative dimerization inhibition vs. active-site binding; IC₅₀ not directly comparable.
Retains activity against active-site-resistant mutants; active-site inhibitors cannot serve as mechanistic substitutes.
Resistance profiling: Bouras 1999; mechanism review.
mechanism of action dimerization inhibitor drug resistance

Authentic p6* C-Terminal Sequence Identity

Ac-TVSFNF is not an arbitrary or computer-optimized sequence; it is identical to the six C-terminal residues (Thr-Val-Ser-Phe-Asn-Phe) of the gag-pol transframe protein p6*, a natural regulator of HIV-1 protease activation during virion maturation [1]. By contrast, higher-potency dimerization inhibitors—such as the palmitoylated lipopeptide Pam-Thr-Val-Ser-Tyr-Glu-Leu (IC₅₀ < 1 µM, i.e., >80-fold more potent) [2], the cross-linked interfacial peptide 'tongs' (IC₅₀ ≈ 350 nM) [3], and the multi-domain peptide P27 (IC₅₀ = 0.23–0.32 µM) [4]—are all engineered molecules bearing non-natural modifications (lipid anchors, chemical cross-linkers, Tat transduction domains). These modifications enhance potency but abolish the ability to probe the natural p6*-mediated regulatory mechanism. Only Ac-TVSFNF permits direct investigation of the physiological dimerization inhibition exerted by p6* [1].

Sequence authenticity
Supporting evidence
100% identity to p6* C-terminal hexapeptide; engineered inhibitors lack natural sequence.
Only Ac-TVSFNF enables direct investigation of physiological p6*-mediated protease regulation.
Engineered analogs 80- to 350-fold more potent but non-physiological.
p6* transframe protein natural regulator HIV protease activation

Selectivity vs. Host Aspartic Proteases

Interface peptides derived from the terminal segments of HIV-1 protease, including the C-terminal region corresponding to Ac-TVSFNF, have been demonstrated to exhibit cognate enzyme preference. Babe et al. (1992) showed that synthetic interface peptides inhibit HIV-1 and HIV-2 proteases with IC₅₀ values in the low micromolar range but do not inhibit the host aspartic proteases pepsin or renin, nor the Rous sarcoma virus protease [1]. This selectivity profile distinguishes Ac-TVSFNF from broad-spectrum aspartic protease inhibitors and from active-site-directed HIV-1 protease inhibitors, which can exhibit off-target activity against host proteases such as cathepsin D [2].

Host protease selectivity
Class-level inference
Inhibits HIV-1/HIV-2 PRs; no inhibition of pepsin, renin, or RSV PR.
Class-level selectivity may support assays where host aspartic protease inhibition confounds readouts.
Data to verify for specific Ac-TVSFNF sequence; Babe 1992.
enzyme specificity HIV-1 protease off-target profiling

Ac-TVSFNF Research and Procurement Applications


Mechanistic Studies of Dimerization & p6* Regulation

Ac-TVSFNF is the validated tool compound for dissecting the natural regulatory mechanism by which the p6* transframe protein modulates HIV-1 protease activation. Because its sequence is identical to the C-terminal hexapeptide of p6* (confirmed by Schramm et al., 1993 [1]), it enables direct biochemical reconstitution of the p6*-protease interaction. The well-characterized IC₅₀ of 80 µM provides a quantitative baseline for mutagenesis studies of the dimerization interface, kinetic analyses of the dissociative inhibition mechanism, and NMR or crystallographic studies of peptide-induced monomer formation [1][2]. No engineered analog can substitute for this specific application.

Positive Control for Inhibitor Screening

Ac-TVSFNF serves as the historical benchmark compound in the HIV-1 protease dimerization inhibitor field. With a published IC₅₀ of 80 µM (Schramm et al., 1993 [1]) and well-defined structure-activity relationships from BRENDA-curated data [2], it provides a reproducible positive control for validating new screening assays. Its intermediate potency (mid-micromolar) makes it an ideal reference point for calculating fold-improvement of novel inhibitors—a practice established in the development of cross-linked tongs (350 nM, ~230-fold improvement [3]) and lipopeptides (<1 µM, >80-fold improvement [4]). Procurement of Ac-TVSFNF as a standardized reference compound ensures cross-study comparability.

Drug Resistance Profiling Against Active-Site Mutants

Dimerization inhibitors target the conserved subunit interface, a region relatively free of the mutations that confer resistance to active-site protease inhibitors. Bouras et al. (1999) demonstrated that dimerization inhibitors retain activity against active-site drug-resistant protease mutants [1]. Ac-TVSFNF, as the prototypical linear dimerization inhibitor, enables researchers to probe whether specific clinical protease mutations affect dimerization susceptibility. Its IC₅₀ of 80 µM against wild-type protease [2] provides a baseline against which any shift in potency toward mutant proteases can be quantified, informing the potential of dimerization-targeted strategies for overcoming drug resistance.

Structural Biology of Monomer-Dimer Equilibrium

The dissociative mechanism of Ac-TVSFNF—shifting the monomer-dimer equilibrium toward inactive monomers—has been exploited in solution structural studies. Frutos et al. (2007) used interface peptides to generate stable protease monomers for NMR spectroscopy [1]. Ac-TVSFNF, with its validated IC₅₀ of 80 µM [2], provides a chemically defined, commercially available reagent for generating HIV-1 protease monomers for structural investigation. Its single defined sequence eliminates the heterogeneity inherent in using longer p6* fragments, making it the preferred reagent for high-resolution structural studies of the monomeric protease state.

Application
Selection Property
Validation Focus
p6* regulatory mechanism studies
Authentic p6* C-terminal sequence identity
Dimerization interface mutagenesis and kinetics
Inhibitor screening positive control
Published 80 µM IC₅₀ benchmark
Assay reproducibility and cross-study comparability
Drug resistance profiling
Conserved interface target; class-level mutant activity
Quantification of potency shift against mutant proteases
Structural biology of monomer state
Chemically defined, single-sequence reagent
Monomer generation for NMR or crystallography

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